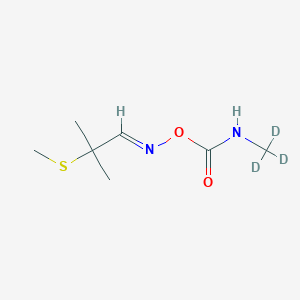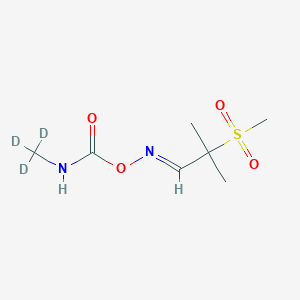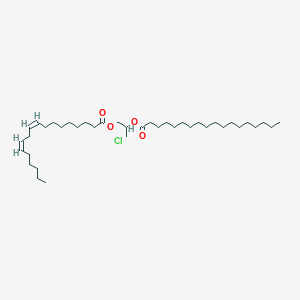
Zolazepam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zolazepam-d3 is a deuterated form of zolazepam, a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine. This compound is notable for its enhanced stability and unique isotopic labeling, which makes it valuable in various scientific research applications.
Preparation Methods
The synthesis of zolazepam-d3 involves several key steps:
Synthesis of Key Intermediate: The preparation begins with the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone.
Methyl Amination: The intermediate undergoes methyl amination to form an amino ketone.
Acylation and Conversion: The amino ketone is acylated with bromoacetyl bromide, followed by conversion to an azidoacetamide.
Catalytic Hydrogenation and Cyclization: The azidoacetamide derivative is subjected to catalytic hydrogenation and cyclization to form the final pyrazolodiazepinone structure.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Zolazepam-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zolazepam-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of zolazepam in animal models.
Medicine: It is employed in preclinical studies to investigate the anesthetic and sedative effects of zolazepam and its interactions with other drugs.
Mechanism of Action
Zolazepam-d3 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA-A receptors, where this compound acts as a positive allosteric modulator, increasing the receptor’s affinity for GABA .
Comparison with Similar Compounds
Zolazepam-d3 is compared with other similar compounds such as:
Diazepam: Both are benzodiazepine derivatives, but this compound has a faster onset of action and is more potent.
Tiletamine: Often used in combination with zolazepam, tiletamine is a dissociative anesthetic with different pharmacological properties.
Xylazine: An alpha-2 adrenergic receptor agonist used in combination with zolazepam for its sedative effects.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for more precise analytical studies.
Properties
CAS No. |
1286480-83-8 |
|---|---|
Molecular Formula |
C₁₅H₁₂D₃FN₄O |
Molecular Weight |
289.32 |
Synonyms |
4-(2-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one-d3; 4-(o-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-_x000B_one-d3; CI 716; Flupyrazapon; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)



![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
